Cas no 233264-51-2 (2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine)
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrido[3,4-b]azepine,2,3,4,5-tetrahydro-
- 1H-Pyrido[3,4-b]azepine,2,3,4,5-tetrahydro-(9CI)
- 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine
- TYJHCZCXURUMBM-UHFFFAOYSA-N
- 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine
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- Inchi: 1S/C9H12N2/c1-2-5-11-9-7-10-6-4-8(9)3-1/h4,6-7,11H,1-3,5H2
- InChI Key: TYJHCZCXURUMBM-UHFFFAOYSA-N
- SMILES: N1C2C=NC=CC=2CCCC1
Computed Properties
- Exact Mass: 148.1
- Monoisotopic Mass: 148.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9
- XLogP3: 1.6
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704151-1.0g |
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine |
233264-51-2 | 1g |
$0.0 | 2023-06-06 |
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine
2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine: A Comprehensive Overview
The compound CAS No. 233264-51-2, also known as 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines and exhibits a unique structural arrangement that contributes to its diverse chemical properties. Recent studies have highlighted its potential applications in drug discovery and material science, making it a subject of intense research interest.
The structure of 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine consists of a fused bicyclic system comprising a pyridine ring and an azepine ring. This arrangement creates a rigid yet flexible framework that allows for various functional group substitutions. Researchers have explored the synthesis of this compound through various methods, including cyclization reactions and multi-component synthesis strategies. The development of efficient synthetic routes has been a key focus in recent years, driven by the demand for scalable production methods in both academic and industrial settings.
One of the most promising aspects of 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine is its potential as a scaffold for drug development. Its ability to form hydrogen bonds and its capacity to accommodate diverse substituents make it an ideal candidate for designing bioactive molecules. Recent studies have demonstrated its efficacy in inhibiting certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. These findings suggest that this compound could serve as a lead structure for developing novel therapeutic agents with improved pharmacokinetic profiles.
In addition to its pharmaceutical applications, 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine has shown potential in the field of material science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a semiconductor material in organic field-effect transistors (OFETs), where it exhibits promising charge transport properties. These findings underscore the versatility of this compound across multiple disciplines.
The study of CAS No. 233264-51-2 has also led to advancements in understanding the relationship between molecular structure and biological activity. Computational chemistry techniques have been employed to model the interactions between this compound and various biological targets. These insights have provided valuable information for rational drug design and optimization strategies.
Looking ahead, the continued exploration of 2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine's properties is expected to yield further breakthroughs in both therapeutic and materials-related applications. Its structural versatility and unique chemical characteristics position it as a key molecule in the ongoing quest for innovative solutions in science and technology.
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